Cerium(III) nitrate hexahydrate is a widely used precursor for synthesizing cerium oxide (CeO₂), also known as ceria. Ceria is a crucial material in various research areas due to its unique properties, including:
Cerium(III) nitrate hexahydrate finds application as a Lewis acid catalyst in various organic reactions. Its ability to accept electron pairs from reactants facilitates processes like:
Beyond the mentioned applications, cerium(III) nitrate hexahydrate finds use in various other research areas, including:
Cerium(III) nitrate hexahydrate is an inorganic compound with the formula . It is a crystalline solid that appears white to yellow and is highly soluble in water, alcohol, and acetone. This compound is characterized by its hygroscopic nature, meaning it can absorb moisture from the air. With a molecular weight of approximately 434.22 g/mol, cerium(III) nitrate hexahydrate serves as a significant source of cerium ions in various chemical applications .
Additionally, it can react with phosphoric acid esters, where it serves as a catalyst for hydrolysis:
The synthesis of cerium(III) nitrate hexahydrate typically involves the dissolution of cerium-rich rare earth hydroxides in nitric acid. The general procedure is as follows:
This method ensures high purity and yields of the desired product .
Cerium(III) nitrate hexahydrate has a wide range of applications across various fields:
Studies on the interactions of cerium(III) nitrate hexahydrate with other compounds reveal its role as a catalyst and its ability to form complexes. For example, it can interact with various organic substrates during catalytic processes, enhancing reaction rates and selectivity. Additionally, its interaction with biological molecules warrants further exploration to understand its potential therapeutic roles and toxicity mechanisms .
Cerium(III) nitrate hexahydrate shares similarities with other rare earth nitrates but possesses unique properties that distinguish it:
Compound Name | Chemical Formula | Unique Properties |
---|---|---|
Cerium(IV) nitrate | Ce(NO₃)₄ | Higher oxidation state; stronger oxidizing agent |
Lanthanum(III) nitrate | La(NO₃)₃ | Similar solubility; used in different applications |
Neodymium(III) nitrate | Nd(NO₃)₃ | Used primarily in magnets; different reactivity |
Praseodymium(III) nitrate | Pr(NO₃)₃ | Similar catalytic properties; less common usage |
Cerium(III) nitrate hexahydrate stands out due to its specific applications in catalysis and potential biological activity, making it valuable for both industrial and research purposes .
Hydrothermal methods leverage aqueous solutions at elevated temperatures and pressures to achieve controlled crystallization.
Low-temperature hydrothermal synthesis (70–250°C) minimizes energy consumption while maintaining nanoscale control. For instance:
Key advantages include reduced agglomeration and enhanced phase purity compared to sol-gel methods.
Sodium hydroxide (NaOH) governs precipitation kinetics and Ce(OH)₃ intermediate formation:
NaOH Concentration (M) | Particle Size (nm) | Morphology | Source |
---|---|---|---|
0.3 | 6–15 | Spherical | |
0.5 | 12.5 | Agglomerated cubes | |
1.0 | 3.54 | Rice-grain |
Higher NaOH concentrations (>1 M) accelerate nucleation, favoring smaller particles but increasing agglomeration due to rapid pH shifts.
Reaction time critically impacts crystallite growth and phase stability:
Microreactor systems achieve full conversion in 100 seconds at 160°C using reline solvent, demonstrating scalability.
Table 1: Optimization strategies for CeO₂ nanoparticle synthesis using Ce(NO₃)₃·6H₂O
Method | Temperature (°C) | Time | NaOH (M) | Size (nm) | Surface Area (m²/g) |
---|---|---|---|---|---|
Hydrothermal | 70 | 4 h | 1.0 | 3.54 | 185 |
Hydrothermal | 250 | 6 h | 0.3 | 6–15 | 120–150 |
Co-precipitation | 25 | 2 h | 0.5 | 12.5 | 90 |
Microreactor | 160 | 100 s | – | 12.5 | 105 |
Co-precipitation combines aqueous cerium(III) nitrate hexahydrate with base (alkali hydroxide, carbonate, or urea-derived hydroxide) or with complexing organic ligands. Rapid mixing at constant pH produces amorphous or nanocrystalline precursors that transform during subsequent calcination into phase-pure oxides. Variables such as anion identity, ligand choice, pH, temperature, and ageing time control nucleation kinetics, particle size, and porosity, ultimately governing catalytic, sorptive, or electronic performance [4] [5] [6].
Composition (binary) | Co-precipitation pH | Calcination temperature (degrees Celsius) | Crystallite size (nanometers) | Specific surface area (square metres per gram) | Functional highlight |
---|---|---|---|---|---|
Cerium dioxide – cadmium oxide | 10 | 300 | 27 [7] | Not reported | Visible-light photocatalysis and antibacterial activity [7] |
Cerium dioxide – nickel oxide (10 percent molar nickel) | 12 | 400 | 9–12 [8] | Not reported | Redox-stable up to 400 degrees Celsius [8] |
Cerium dioxide – magnesium oxide | 11 | 450 | 16–24 (broad) | 84–133 (adsorbent-dependent) [9] | Adsorptive removal of hexavalent chromium, fluoride, and copper ions (92–99 percent) under ambient conditions [9] |
Composition (ternary) | Ligand or modifier | Calcination temperature (degrees Celsius) | Crystallite size (nanometers) | Specific surface area (square metres per gram) | Key property |
---|---|---|---|---|---|
Cerium – lanthanum – manganese oxide | Ammonium hydroxide (no organic ligand) | 500 | 8–10 [10] | 96.27 [10] | Mesoporous framework (6.95 nanometres average pore diameter) enabling 98 percent removal of hexavalent chromium within fifteen minutes [10] |
Cerium – lanthanum – praseodymium oxide | Ammonium hydroxide | 500 | 9–11 [10] | 48.82 [10] | Enhanced visible-light absorption relative to binary analogue due to lattice distortion [10] |
Key findings
Organic molecules coordinate cerium(III) during precipitation, slow hydrolysis, and act as sacrificial pore formers during calcination. Control over chelation strength and decomposition rate enables remarkably high surface areas and narrow pore distributions.
Ligand (fully written) | Cerium:ligand molar ratio | Precursor ageing temperature (degrees Celsius) | Calcination temperature (degrees Celsius) | Surface area (square metres per gram) | Dominant morphological outcome | Reference |
---|---|---|---|---|---|---|
Citric acid | 1:3 | 25 | 500 | 101.91 (via cerium oxalate route) [11] | Spherical mesoporous agglomerates [3] [11] | 24,39 |
Hexamethylenetetramine | 1:15 | 70 | 450 | 40–60 (green body) with sinter-ready particles [12] | 145 ångström primary crystallites that sinter to full density at 1,250 degrees Celsius within six minutes [12] | 40 |
Triethanolamine | 1:6 | 25 | 400 | 60–75 [13] | 5.9 ± 0.5 nanometre near-spherical particles with negligible agglomeration [13] [14] | 42,54 |
Polyvinylpyrrolidone | 1:0.5 | 30 | 600 | Not stated | 5–8 nanometre crystals, reduced aggregation relative to surfactant-free control [15] | 48 |
Cetyltrimethylammonium bromide | 1:0.5 | 30 | 600 | Not stated | Decreased agglomeration; retained cubic crystallinity [15] [16] | 48,52 |
Mechanistic insights
Hexamethylenetetramine decomposes slowly, releasing hydroxide and formaldehyde; the slow pH drift nucleates nanoscale cerium hydroxide while simultaneously oxidising trivalent cerium to tetravalent cerium, so the wet precipitate already contains nanocrystalline cerium dioxide. The resulting powder sinters rapidly because bridges between particles do not form during calcination [12].
Citric-acid chelation forms polynuclear cerium citrate complexes that dehydrate between 120 degrees Celsius and 320 degrees Celsius, generating an intermediate cerium–oxygen–carbon network. Complete oxide formation at 500 degrees Celsius leaves a micropore volume of 0.110 cubic centimetres per gram and a forty-eight percent fraction of pores below twenty ångströms, explaining its exceptionally high Brunauer–Emmett–Teller surface area [3].
Triethanolamine exploits the crystalline water bound to cerium nitrate hexahydrate as an internal hydroxide source. Continuous-flow mixing in microchannels at Reynolds numbers above three-hundred affords a seven-nanometre average diameter and prevents hydroxide precipitation of unreacted cerium, thus improving yield and size uniformity [13].
Cerium(III) nitrate hexahydrate decomposes via distinct mass-loss events that are highly reproducible across atmospheric or inert environments.
Temperature range (degrees Celsius) | Observed mass-loss process | Spectroscopic/analytical evidence | Resulting solid phase | Reference |
---|---|---|---|---|
57 – 140 | Melting and partial dehydration | Infrared disappearance of O–H stretching bands [17] | Liquid hydrate with reduced water content | 34 |
190 – 260 | Sequential nitrate dissociation, liberation of nitrogen dioxide and oxygen | Evolution of brown fumes; decreasing nitrate infrared bands; thermogravimetric plateau [2] [18] | Cerium oxynitrate (CeO₂·₀.₅ NO₃⁻) [2] | 21,30 |
260 – 350 | Collapse of oxynitrate lattice, formation of defective cerium dioxide with oxygen vacancies | X-ray diffraction: broad fluorite peaks; Raman defect band at eight-hundred seventy inverse centimetres [18] | Nanocrystalline cerium dioxide | 30 |
350 – 400 | Completion of oxidation to fully stoichiometric cerium dioxide | Sharp fluorite reflections; weight stabilisation; absence of nitrate in infrared spectrum [1] | Cerium dioxide with average crystallite size eleven to thirteen nanometres [4] [1] | 1,26 |
Important observations
Surface-area maximisation Ligand selection dictates pore generation. Citric-acid or polyhydroxy-amine ligands introduce organic matrices that combust cleanly and leave mesoporous cerium dioxide or doped analogues with surface areas up to one-hundred square metres per gram at only five-hundred degrees Celsius [3] [11] [13].
Phase-pure composite synthesis Charge-balanced co-precipitation (for example, cerium–lanthanum–manganese) prevents unwanted segregated phases. Low-temperature calcination (five-hundred degrees Celsius) is sufficient to develop a single cubic fluorite lattice while maintaining oxygen-vacancy-rich surfaces that are catalytically active [10].
Temperature scheduling Complete transformation of cerium(III) nitrate hexahydrate into defect-rich cerium dioxide requires exceeding three-hundred fifty degrees Celsius but remaining below six-hundred degrees Celsius to retain nanoscale grains. For binary or ternary systems, slightly higher temperatures (five-hundred to six-hundred degrees Celsius) extend crystallite size only modestly yet improve lattice integration of dopants [8] [9].
Oxidizer;Corrosive;Irritant